molecular formula C3H4N2 B372694 Pyrazole CAS No. 288-13-1

Pyrazole

Cat. No.: B372694
CAS No.: 288-13-1
M. Wt: 68.08 g/mol
InChI Key: WTKZEGDFNFYCGP-UHFFFAOYSA-N
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Description

Pyrazole is a five-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms within its ring structure (Figure 1). As a member of the azole family, it exhibits π-excess aromaticity, enabling diverse electrophilic and nucleophilic substitution reactions. The fourth position is preferred for electrophilic substitutions, while the third and fifth positions favor nucleophilic reactions . This compound derivatives are synthesized via modifications such as functional group additions, substitutions, or ring fusions, which enhance their biological potency . These compounds have broad therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities .

Preparation Methods

Cyclocondensation Reactions

From 1,3-Dicarbonyl Compounds

The reaction of 1,3-diketones with hydrazines remains the most straightforward route to pyrazoles. Knorr’s seminal 1883 work demonstrated that β-diketones (e.g., ethyl acetoacetate) react with hydrazines to yield 1,3,5-trisubstituted pyrazoles (Scheme 1) . For instance, Girish et al. achieved a 95% yield of 1,3,5-triphenylthis compound using nano-ZnO catalysis, significantly reducing reaction time compared to traditional acid catalysis .

Table 1: Representative Cyclocondensation Reactions Using 1,3-Dicarbonyl Compounds

ReactantsCatalyst/ConditionsProductYield (%)Reference
Ethyl acetoacetate + PhenylhydrazineNano-ZnO, EtOH, reflux1,3,5-Triphenylthis compound95
1,3-Cyclohexanedione + MethylhydrazineH₂SO₄, 100°C3-Methylthis compound78

Regioselectivity challenges arise when unsymmetrical diketones are used, often producing mixtures of 1,3,5- and 1,4,5-substituted isomers. Ohtsuka et al. addressed this by employing bulky hydrazines, which preferentially attack the less hindered carbonyl group .

From α,β-Unsaturated Carbonyl Derivatives

Hydrazines react with α,β-unsaturated ketones or aldehydes to form pyrazoles via conjugate addition-cyclization. For example, Harigae et al. synthesized 3,5-diarylpyrazoles in 68–99% yields by treating terminal alkynes with aldehydes, iodine, and hydrazines in one pot (Scheme 27) . The iodine acts as both an oxidant and Lewis acid, facilitating alkyne activation and cyclization.

1,3-Dipolar Cycloadditions

Diazo Compounds and Dipolarophiles

Diazo compounds (e.g., ethyl diazoacetate) undergo [3+2] cycloadditions with alkynes or alkenes to form pyrazoles. He et al. reported an 89% yield of ethyl 1-phenylthis compound-5-carboxylate using Zn(OTf)₂ catalysis (Scheme 19) . The reaction proceeds via a metal-stabilized diazo intermediate, which reacts regioselectively with dipolarophiles.

Table 2: Cycloaddition Reactions Using Diazo Precursors

Diazo CompoundDipolarophileCatalystProductYield (%)Reference
Ethyl diazoacetatePhenylacetyleneZn(OTf)₂Ethyl 1-phenylthis compound-5-carboxylate89
DiazoacetophenoneStyreneRh₂(OAc)₄3,5-Diphenylthis compound76

Sydnones and Nitrilimines

Sydnones, mesoionic compounds, react with alkynes to form pyrazoles. Delaunay et al. achieved an 84% combined yield of 5-iodothis compound regioisomers using sydnone and iodophenylacetylene (Scheme 23) . Similarly, nitrilimines generated in situ from hydrazones react with alkenes to give trisubstituted pyrazoles in up to 88% yields .

Multicomponent and One-Pot Syntheses

Iodine-Catalyzed Methods

Recent advances emphasize iodine’s dual role as catalyst and oxidant. An iodine/TBHP system enabled the synthesis of pyrazoles from aldehyde hydrazones and electron-deficient olefins, yielding 35–81% depending on oxidant choice (Scheme 11) . TBHP afforded moderate yields, while benzoyl peroxide (BPO) improved efficiency to 81% .

Copper-Catalyzed Aerobic Cyclization

Copper catalysts (e.g., CuI) promote oxidative cyclization under aerobic conditions. Dvorak et al. synthesized fused this compound-azepine derivatives via a one-pot protocol, optimizing solvent systems (toluene/water) to prevent hydrolysis of key intermediates (Scheme 24) . The final products were isolated as nonhygroscopic salts, demonstrating scalability for pharmaceutical applications .

Regioselective and Sustainable Approaches

Solvent-Free and Green Catalysis

Nano-ZnO and other heterogeneous catalysts minimize waste. Girish’s nano-ZnO protocol reduced reaction times to 15 minutes while maintaining high yields . Similarly, microwave-assisted methods achieve cyclocondensation in 5–10 minutes, enhancing energy efficiency .

Directed C–H Functionalization

Transition-metal catalysis enables direct functionalization of this compound cores. Palladium-catalyzed C–H arylation introduces substituents at the C4 position, bypassing traditional protection/deprotection steps . This method is particularly valuable for synthesizing antitumor agents like celecoxib analogs.

Mechanistic Insights and Challenges

Kinetic vs. Thermodynamic Control

Regioselectivity in cyclocondensation reactions depends on reaction conditions. Acidic media favor the thermodynamically stable 1,3,5-isomer, while kinetic control under mild conditions yields 1,4,5-products . Computational studies attribute this to the lower activation energy for conjugate addition to α,β-unsaturated carbonyls .

Side Reactions and Byproducts

Common byproducts include hydrazones (from incomplete cyclization) and opened-ring intermediates. Katritzky et al. mitigated this using benzotriazole auxiliaries, which stabilize pyrazoline intermediates before aromatization .

Mechanism of Action

Pyrazole exerts its effects through various mechanisms:

Comparison with Similar Compounds

Pyrazole shares structural similarities with other five-membered nitrogen-containing heterocycles, such as imidazole , thiazole , isoxazole , and 1,2,3-triazole . However, differences in electronic properties, substitution patterns, and synthetic accessibility lead to distinct pharmacological and chemical behaviors.

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of this compound and Analogous Heterocycles

Heterocycle Nitrogen Positions Key Features Bioisosteric Potential
This compound 1, 2 π-excess, two adjacent N atoms Moderate
Imidazole 1, 3 Aromatic, amphoteric (acidic/basic) High
Thiazole 1, 3 (with S atom) Electron-deficient, polarizable Moderate
Isoxazole 1, 2 (with O atom) Electron-withdrawing, rigid High
1,2,3-Triazole 1, 2, 3 High dipole moment, metabolic stability High
  • This compound vs. Imidazole : Imidazole’s amphoteric nature (pKa ~7) allows protonation/deprotonation under physiological conditions, enhancing interactions with biological targets. This compound lacks this property due to its adjacent nitrogen atoms, which reduce basicity .
  • This compound vs. Thiazole : Thiazole’s sulfur atom increases polarizability and metabolic stability, whereas this compound’s N-N bond introduces polarity but may reduce enzymatic activity in certain contexts (e.g., BCATm inhibitors) .
  • This compound vs. Isoxazole/Triazole : Isoxazole’s oxygen atom and triazole’s additional nitrogen improve metabolic stability and binding affinity in drug design. This compound derivatives, however, offer greater regiochemical flexibility for substitutions .

Table 2: Representative Drugs and Their Heterocyclic Cores

Drug Heterocycle Target/Indication Key Substituents
Celecoxib This compound COX-2 inhibitor (arthritis) 1,5-Diaryl, sulfonamide
Ketoconazole Imidazole Antifungal 1-Substituted, chlorobenzene
Penflufen This compound Fungicide N-substituted amide
Sulfisoxazole Isoxazole Antibacterial Sulfonamide, methyl group
  • Antifungal Activity : this compound amides (e.g., penflufen) exhibit fungicidal activity comparable to imidazole derivatives but with improved selectivity due to halogen substitutions (e.g., 5-fluoro group) .
  • Antiviral Activity : this compound amides with para-electron-withdrawing groups (e.g., 3p with para-F) show superior activity against tobacco mosaic virus (TMV) compared to electron-donating analogs .
  • Enzymatic Inhibition : this compound derivatives (e.g., 8j) exhibit reduced enzymatic activity in BCATm inhibition compared to thiophene analogs, highlighting structural sensitivity .

Electronic Effects and NMR Signatures

Substituents on this compound significantly influence its electronic properties. Bromination at position 3 or 4 causes downfield shifts in $^{13}\text{C}$ NMR (e.g., Δδ = -9.0 to -11.5 ppm for C-3), whereas similar substitutions in isoxazole or triazole lead to distinct shifts due to differing electronegativities .

Biological Activity

Pyrazole is a five-membered heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the various pharmacological properties of this compound and its derivatives, supported by data tables, case studies, and detailed research findings.

1. General Properties and Structure

This compound derivatives are characterized by a variety of substituents that can significantly influence their biological activity. The basic structure consists of two adjacent nitrogen atoms in a five-membered ring, which allows for numerous modifications leading to different pharmacological effects.

2. Pharmacological Activities

This compound and its derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory
  • Antimicrobial
  • Anticancer
  • Antioxidant
  • Analgesic
  • Antiviral
  • Antidiabetic

These activities make this compound a versatile scaffold for drug development.

3.1 Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of this compound derivatives. For instance, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema models. Compound 4b demonstrated significant anti-inflammatory activity comparable to standard drugs like indomethacin .

3.2 Antimicrobial Activity

This compound derivatives have shown promising antimicrobial effects against various pathogens. Research indicates that certain compounds are effective against Mycobacterium tuberculosis and other bacterial strains such as E. coli and Bacillus subtilis. In one study, compounds were screened at concentrations as low as 6.25 µg/mL, with some achieving up to 98% inhibition compared to standard treatments .

3.3 Anticancer Activity

The anticancer potential of this compound has been extensively studied. For example, this compound-3-carboxamide derivatives exhibited significant cytotoxicity against various cancer cell lines, including HepG2 and Jurkat cells. Notably, one compound showed an IC50 value of 0.19 µM against BRAF (V600E) mutation . Table 1 summarizes key findings from recent studies on anticancer activity.

CompoundCell LineIC50 (µM)Mechanism
Compound 28HepG20.19Kinase inhibition
Compound 30WM266.41.50Cell cycle arrest
Compound 35HCT-1161.1Cytotoxicity

3.4 Antioxidant Activity

This compound derivatives have also been evaluated for their antioxidant properties using various assays such as DPPH scavenging and ABTS assays. Some derivatives displayed strong antiradical activity, indicating their potential in combating oxidative stress-related diseases .

4. Case Studies

Case Study 1: Anti-tubercular Activity
A study synthesized new thienothis compound compounds that were tested against Mycobacterium tuberculosis. Compounds showed promising results with significant inhibition rates compared to standard drugs .

Case Study 2: Neuroprotective Effects
Research into this compound derivatives has revealed neuroprotective properties, particularly in models of neurodegenerative diseases where they demonstrated the ability to inhibit monoamine oxidase B (MAO-B), offering potential therapeutic avenues for conditions like Parkinson's disease .

5. Conclusion

The biological activity of this compound is extensive and varied, making it a valuable compound in drug discovery and development. Its ability to modulate multiple biological pathways highlights its potential as a lead compound for new therapeutic agents across various medical fields.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for pyrazole derivatives, and how can reaction conditions be optimized for reproducibility?

  • Methodological Guidance : Begin with classical methods like the Knorr this compound synthesis or 1,3-dipolar cycloaddition. Optimize variables (temperature, solvent, catalyst) using factorial design experiments. Monitor reaction progress via TLC or HPLC and confirm purity via melting point analysis and NMR spectroscopy .
  • Data Interpretation : Compare yields and purity metrics across trials. Use statistical tools (e.g., ANOVA) to identify significant variables affecting outcomes .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and how can structural ambiguities be resolved?

  • Techniques : Prioritize 1^1H/13^13C NMR for ring proton/carbon assignments, FT-IR for functional groups (e.g., C=O at ~1670 cm1^{-1}), and MS for molecular weight confirmation. For crystallographic data, use X-ray diffraction .
  • Troubleshooting : If spectral data conflicts with expected structures (e.g., tautomerism in this compound vs. pyrazolone), employ computational methods (DFT) to predict chemical shifts or coupling constants .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced bioactivity?

  • Approach : Use density functional theory (DFT) to model electronic properties (HOMO-LUMO gaps) and predict reactivity. For biological targets (e.g., COX-2 inhibitors), perform molecular docking to evaluate binding affinities .
  • Validation : Cross-validate computational predictions with in vitro assays (e.g., IC50_{50} measurements) to refine models. Address discrepancies by adjusting force fields or solvation parameters .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Analysis Framework : Conduct meta-analyses of published data, accounting for variables like assay protocols (e.g., MIC vs. IC50_{50}), cell lines, and compound purity. Use funnel plots to detect publication bias .
  • Experimental Replication : Reproduce key studies under controlled conditions, standardizing parameters such as solvent (DMSO concentration) and incubation time .

Q. How can this compound derivatives be tailored for neurodegenerative disease therapeutics, considering blood-brain barrier (BBB) permeability?

  • Design Criteria : Modify substituents to enhance lipophilicity (e.g., alkyl chains) while maintaining low molecular weight (<500 Da). Use in silico tools (e.g., BBB Predictor) to screen candidates .
  • In Vivo Validation : Employ murine models to assess pharmacokinetics and neuroprotective effects. Measure biomarker levels (e.g., Aβ plaques) via ELISA or immunohistochemistry .

Q. Methodological Pitfalls and Solutions

Q. Why do certain this compound syntheses yield unexpected byproducts (e.g., pyrazolones), and how can this be mitigated?

  • Root Cause Analysis : Byproduct formation often stems from competing cyclization pathways or pH-sensitive intermediates. For example, acidic conditions favor pyrazolone formation via keto-enol tautomerism .
  • Optimization : Adjust reaction pH (use buffered systems) or switch catalysts (e.g., from Brønsted acids to Lewis acids like ZnCl2_2). Monitor intermediates via in situ IR spectroscopy .

Q. What are best practices for evaluating the environmental impact of this compound-based agrochemicals in non-target organisms?

  • Ecotoxicity Assessment : Use standardized OECD guidelines (e.g., Daphnia magna acute toxicity tests). For field studies, apply LC-MS/MS to quantify this compound residues in soil/water .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and optimize atom economy via one-pot syntheses .

Q. Data Presentation and Reproducibility

  • Tabular Example : Comparative Bioactivity of this compound Derivatives

    Compound IDSubstituent R1^1Substituent R2^2IC50_{50} (μM)Assay TypeReference
    PZ-01-CH3_3-Ph12.3COX-2
    PZ-02-CF3_3-4-NO2_2Ph8.7EGFR
  • Reproducibility Checklist :

    • Report solvent purity, equipment calibration dates, and batch numbers for reagents.
    • Share raw spectral data in supplementary materials (e.g., NMR FID files) .

Properties

IUPAC Name

1H-pyrazole
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InChI

InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5)
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InChI Key

WTKZEGDFNFYCGP-UHFFFAOYSA-N
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Canonical SMILES

C1=CNN=C1
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Molecular Formula

C3H4N2
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Related CAS

105809-46-9
Record name 1H-Pyrazole, homopolymer
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DSSTOX Substance ID

DTXSID2059774
Record name Pyrazole
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Molecular Weight

68.08 g/mol
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Physical Description

Solid with an odor like pyridine; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS]
Record name Pyrazole
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Vapor Pressure

1.19 [mmHg]
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CAS No.

288-13-1
Record name Pyrazole
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Synthesis routes and methods I

Procedure details

234 g of 2-pyrazoline and 64 g of tetraethylammonium bromide were dissolved in 3,000 g of ethanol and electrolyzed with 2 F/mol of 2-pyrazoline at a current density of 6.8 A/dm2 and 30° C. Working up as described in Example 1 gave 18.2 g of 2-pyrazoline and 129 g of pyrazole. This corresponds to a conversion of 92%, a yield of 57% and a selectivity of 62%.
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Synthesis routes and methods II

Procedure details

An approach for the synthesis of compounds of the general formula (Id-1) where R1, R2, U and V are as defined herein above is depicted in Scheme 8. The synthesis starts from known 6-hydrazino-1,3-dimethyluracil (30) which is readily prepared by the displacement of halogen of 6-chloro-1,3-dialkyuracil of the formula (20) with hydrazine hydrate according to the known procedure. The cyclisation of compound of the formula (30) with acetic anhydride gave pyrazole of the formula (31). The deacetylation followed by selective N-alkylation of pyrazole (31) with dimethyl sulfate afforded compounds of the formula (33) (Pfleiderer, W. et al., Justus Liebigs Ann Chem. 1958, 615, 42-47). The reaction of compound of formula (33) with dimethyl carbonate in presence of a strong base (e.g. NaH) under reflux conditions gives ester of the formula (34). Hydrolysis of ester (34) with aqueous acid afforded the desired pyrazolo[3,4-d]pyrimidinedione acetic acid of the formula (35). The coupling of compound of formula (35) with respective amines of formula (18) by using a standard amide coupling method gives compounds of general formula (Id-1).
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Synthesis routes and methods III

Procedure details

Scheme 7 shows the synthesis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate IV starting from 2-bromo-2-methylpropanoic acid 15. Alkylation of pyrazole with 15 gave 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid 16 (Example 12). Esterification of 16 with sulfuric acid in ethanol gave ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate 17 (Example 13). Regiospecific bromination of 17 with N-bromosuccinimide (NBS) gave IV (Example 14). Alternatively, 16 was treated in situ with a brominating reagent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to give 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid which was esterified to give IV, where R is ethyl. Other esters can also be prepared, such as methyl, iso-propyl, or any alkyl, benzyl or aryl ester.
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Synthesis routes and methods IV

Procedure details

Thus, with respect to said acid III to be used to couple with compound II, functional equivalents include the corresponding acid anhydrides, including mixed anhydrides and particularly the mixed anhydrides prepared from stronger acids such as the lower aliphatic monoesters of carbonic acid, or alkyl and aryl sulfonic acids and of more hindered acids such as diphenylacetic acid. In addition, an acid azide or an active ester or thioester (e.g., with p-nitrophenyl, 2,4-dinitrophenol, thiophenol, thioacetic acid) may be used or the free acid itself may be coupled with compound II after first reacting said free acid with N,N'-dimethylchloroformiminium chloride [cf. Great Britain Pat. No. 1,008,170 and Novak and Weichet, Experientia XXI, 6, 360 (1965)] or by the use of enzymes or of an N,N'-carbonyldiimidazole or an N,N'-carbonylditriazole (cf. South African patent specification No. 63/2684) or a carbodiimide reagent [especially N,N'-dicyclohexylcarbodiimide, N,N'-diisopropylcarbodiimide or N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide; cf. Sheehan and Hess, J. Amer. Chem. Soc., 77, 1967 (1955)], or of alkylylamine reagent [cf. R. Buijle and H. G. Viehe, Angew. Chem. International Edition 3, 582, (1964)] or of an isoxazolium salt reagent [cf. R. B. Woodward, R. A. Olofson and H. Mayer, J. Amer. Chem. Soc. 83, 1010 (1961)], or of a ketenimine reagent [cf. C. L. Stevens and M. E. Munk, J. Amer. Chem. Soc., 80, 4065 (1958)] or of hexachlorocyclotriphosphatriazine or hexabromocyclotriphosphatriazine (U.S. Pat. No. 3,651,050) or of diphenylphosphoryl azide [DPPA; J. Amer. Chem. Soc., 94, 6203-6205 (1972) ] or of diethylphosphoryl cyanide [DEPC; Tetrahedron Letters No. 18, pp. 1595-1598 (1973)] or of diphenyl phosphite [Tetrahedron Letters No. 49, pp. 5047-5050 (1972)]. Another equivalent of the acid chloride is a corresponding azolide, i.e., an amide of the corresponding acid whose amide nitrogen is a member of a quasiaromatic five membered ring obtaining at least two nitrogen atoms, i.e., imidazole, pyrazole, the triazoles, benzimidazole, benzotriazole and their substituted derivatives. As an example of the general method for the preparation of an azolide, N,N'-carbonyldiimidazole is reacted with a carboxylic acid in equimolar proportions at room temperature in tetrahydrofuran, chloroform, dimethylformamide or a similar inert solvent to form the carboxylic acid imidazolide in practically quantitative yield with liberation of carbon dioxide and one mole of imidazole. Dicarboxylic acids yield diimidazolide. The by-product, imidazole, precipitates and may be separated and the imidazolide isolated, but this is not essential. The methods for carrying out these reactions to produce a cephalosporin and the methods used to isolate the cephalosporin so produced are well known in the art.
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N,N'-dimethylchloroformiminium chloride
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0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
N,N'-carbonylditriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
acid III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
isoxazolium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
ketenimine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Name
diethylphosphoryl cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Name
DEPC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
compound II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Name
azolide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
amide nitrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
aliphatic monoesters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
alkyl and aryl sulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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Reactant of Route 5
Pyrazole
Reactant of Route 6
Pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.